4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid
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Overview
Description
4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a sulfonamide group, and a butanoic acid moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyridine Derivative: The synthesis begins with the preparation of a pyridine derivative through a series of reactions, including nitration, reduction, and functional group modifications.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide linkage.
Coupling with Butanoic Acid: The final step involves coupling the pyridine-sulfonamide intermediate with a butanoic acid derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and more efficient purification techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 4-[{2-[(Amino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid
- 4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-3-ylmethyl)amino]-4-oxobutanoic acid
- 4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxopentanoic acid
Uniqueness
The uniqueness of 4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[2-(methylsulfamoyl)ethyl-(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S/c1-14-22(20,21)9-8-16(12(17)5-6-13(18)19)10-11-4-2-3-7-15-11/h2-4,7,14H,5-6,8-10H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXXEWRGUAIXRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCN(CC1=CC=CC=N1)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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